![molecular formula C11H9ClN6S B14168205 6-{(2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168205.png)
6-{(2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that features a triazolo-pyridazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the chlorothiophene moiety and the triazolo-pyridazine scaffold contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chlorothiophene-2-carbaldehyde with hydrazine derivatives to form the intermediate hydrazone. This intermediate then undergoes cyclization with a suitable reagent to form the triazolo-pyridazine core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and reaction time to maximize the efficiency of the cyclization process. The use of catalysts and advanced purification techniques can further enhance the production process.
化学反应分析
Types of Reactions
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorothiophene moiety allows for substitution reactions, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents replacing the chlorine atom.
科学研究应用
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the areas of antimicrobial and anticancer therapies.
作用机制
The mechanism of action of N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets within biological systems. The triazolo-pyridazine core can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole core but differ in the attached moieties.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of compounds with a triazole core, differing in the position of the nitrogen atoms.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: These compounds also feature a triazole core but have different structural arrangements.
Uniqueness
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to the presence of the chlorothiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C11H9ClN6S |
|---|---|
分子量 |
292.75 g/mol |
IUPAC 名称 |
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C11H9ClN6S/c1-7(8-2-3-9(12)19-8)14-15-10-4-5-11-16-13-6-18(11)17-10/h2-6H,1H3,(H,15,17)/b14-7+ |
InChI 键 |
BFTMBMFSXULNAG-VGOFMYFVSA-N |
手性 SMILES |
C/C(=N\NC1=NN2C=NN=C2C=C1)/C3=CC=C(S3)Cl |
规范 SMILES |
CC(=NNC1=NN2C=NN=C2C=C1)C3=CC=C(S3)Cl |
溶解度 |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


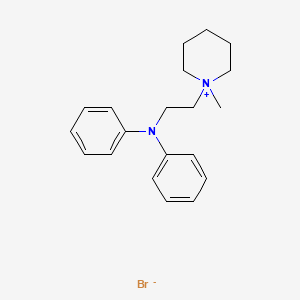
![(4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B14168130.png)
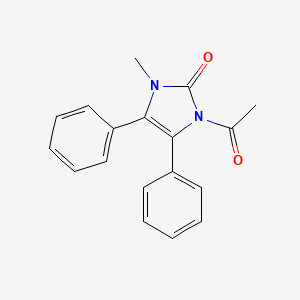
![1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride](/img/structure/B14168160.png)
![1-[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14168165.png)
![7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14168169.png)
![[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate](/img/structure/B14168171.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate](/img/structure/B14168172.png)
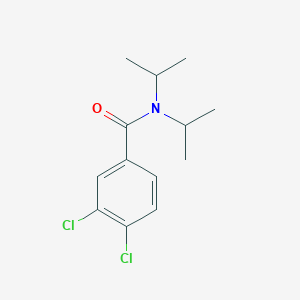
![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)
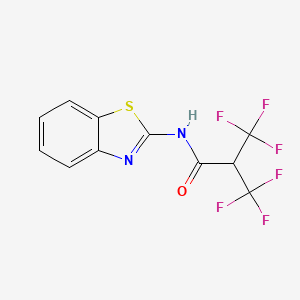
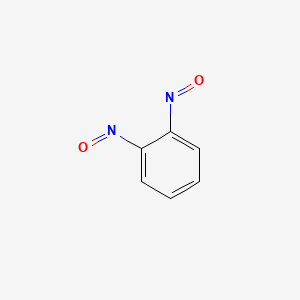
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14168184.png)
![Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14168188.png)
